4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene
Description
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Properties
IUPAC Name |
4-bromo-2-cyclopentyloxy-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-2-15-12-8-7-10(14)9-13(12)16-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTOMKOXFMQRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on various studies that explore its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H15BrO2
- Molecular Weight : 283.16 g/mol
This compound features a bromine atom, a cyclopentyl ether group, and an ethoxy side chain, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Potential Anticancer Effects : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit tumor growth in vitro.
- Neuroprotective Effects : There is emerging interest in its potential role in neuroprotection, particularly in models of neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus disrupting cellular processes.
- Cell Membrane Penetration : The presence of the ethoxy and cyclopentyl groups enhances the compound's ability to penetrate cell membranes, facilitating its action within cells.
- Modulation of Signaling Pathways : It is hypothesized that this compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated efficacy against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study 2 | Anticancer Potential | In vitro assays showed a reduction in cell viability of cancer cell lines by up to 50% at concentrations of 10 µM. |
| Study 3 | Neuroprotection | In a model of oxidative stress, the compound reduced neuronal cell death by 40%, suggesting neuroprotective properties. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues, which may enhance its efficacy but also raises concerns regarding potential toxicity.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways involved and the rate at which the compound is excreted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
